molecular formula C12H8ClFN2O B5787203 N-(3-chloro-4-fluorophenyl)nicotinamide

N-(3-chloro-4-fluorophenyl)nicotinamide

Cat. No. B5787203
M. Wt: 250.65 g/mol
InChI Key: SHZSADZRVMGPOK-UHFFFAOYSA-N
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Description

“N-(3-chloro-4-fluorophenyl)nicotinamide” is a chemical compound with the molecular formula C12H8ClFN2O . It is a derivative of nicotinamide, which is a form of vitamin B3 . This compound has been studied for its potential antifungal activity .


Synthesis Analysis

The synthesis of nicotinamide derivatives, including “N-(3-chloro-4-fluorophenyl)nicotinamide”, often involves the condensation of 2-chloronicotinic acid with substituted N1-phenylbenzene-1,2-diamines . The structures of the synthesized compounds are typically characterized by 1H NMR, 13C NMR, ESI-MS, and elemental analysis .


Molecular Structure Analysis

The molecular structure of “N-(3-chloro-4-fluorophenyl)nicotinamide” can be analyzed using various techniques such as 1H NMR, 13C NMR, and ESI-MS . The average mass of the molecule is 250.656 Da .

Scientific Research Applications

Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4)

This compound has been characterized as a potent and selective mGlu4 PAM with suitable in vivo pharmacokinetic properties . The efficacy of positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4) in preclinical rodent models of Parkinson’s disease has been established by a number of groups .

Potential Applications in Parkinson’s Disease Research

Given its role as a positive allosteric modulator of mGlu4, this compound could have potential applications in Parkinson’s disease research. mGlu4 PAMs have shown efficacy in preclinical rodent models of Parkinson’s disease .

Drug Discovery and Development

This compound could be used as a starting point for the development of new drugs. Its structure could be modified to improve its pharmacological properties or to create new compounds with different activities .

Neurological Research

Given its activity on mGlu4, a receptor involved in various neurological processes, this compound could be used in research to understand the role of this receptor in the brain and its potential as a therapeutic target .

Pharmacokinetic Studies

This compound has suitable in vivo pharmacokinetic properties, making it a good candidate for pharmacokinetic studies. These studies could provide valuable information on how the compound is absorbed, distributed, metabolized, and excreted in the body .

Preclinical Safety Studies

This compound has been characterized in three preclinical safety species. Therefore, it could be used in preclinical safety studies to evaluate its potential side effects and toxicity .

Future Directions

The future directions for research on “N-(3-chloro-4-fluorophenyl)nicotinamide” could include further exploration of its antifungal activity and potential applications in medicine . Additionally, more studies could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN2O/c13-10-6-9(3-4-11(10)14)16-12(17)8-2-1-5-15-7-8/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZSADZRVMGPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301329876
Record name N-(3-chloro-4-fluorophenyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301329876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203422
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3-chloro-4-fluorophenyl)pyridine-3-carboxamide

CAS RN

24303-09-1
Record name N-(3-chloro-4-fluorophenyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301329876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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